Cas no 503068-37-9 ((1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol)

(1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-[[6-[2-[(2,6-dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4h-1,3-benzodioxin-6-yl)ethanol
- (1R)-2-[(6-{2-[(2,6-Dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
- OWOCWBVFWIFQCF-VWLOTQADSA-N
- BCP13926
- (R)-2-((6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol
- (R)-2-{6-[2-(2,6-dichlorobenzyloxy)-ethoxy]-hexylamino}-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-ethanol
- (R)-2-{
- (1R)-2-[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl
- (1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
- 503068-37-9
- Vilanterol Impurity 1
- SCHEMBL925689
- (R)-2-{6-[2-(2,6-dichlorobenzyloxy)-ethoxy]-hexylamino}-1-(2,2 -dimethyl-4H-benzo[1,3]dioxin-6-yl)-ethanol
- BS6MEV288M
- (R)-2-[6-[2-(2,6-Dichlorobenzyloxy)-ethoxy]-hexylamino]-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)ethanol
- DB-234611
- (alphaR)-alpha-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol
- (1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol
- 2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, (1R)-
- (1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)e
- 4H-1,3-Benzodioxin-6-methanol, alpha-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-2,2-dimethyl-, (alphaR)-
-
- インチ: 1S/C27H37Cl2NO5/c1-27(2)34-18-21-16-20(10-11-26(21)35-27)25(31)17-30-12-5-3-4-6-13-32-14-15-33-19-22-23(28)8-7-9-24(22)29/h7-11,16,25,30-31H,3-6,12-15,17-19H2,1-2H3/t25-/m0/s1
- InChIKey: OWOCWBVFWIFQCF-VWLOTQADSA-N
- SMILES: ClC1C=CC=C(C=1COCCOCCCCCCNC[C@@H](C1C=CC2=C(C=1)COC(C)(C)O2)O)Cl
計算された属性
- 精确分子量: 525.2048787g/mol
- 同位素质量: 525.2048787g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 15
- 複雑さ: 574
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.2
- XLogP3: 4.6
じっけんとくせい
- 密度みつど: 1.189±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (9.5E-3 g/L) (25 ºC),
(1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D432335-25mg |
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
503068-37-9 | 25mg |
$ 1590.00 | 2022-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R909514-50mg |
(1R)-2-(6-[(2-[(2,6-dichlorophenyl)methyl]oxyethyl)oxy]-hexylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
503068-37-9 | ≥95% | 50mg |
3,600.00 | 2021-05-17 | |
TRC | D432335-5mg |
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
503068-37-9 | 5mg |
$ 445.00 | 2022-06-05 | ||
TRC | D432335-100mg |
Vilanterol Impurity 1 |
503068-37-9 | 100mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D432335-50mg |
Vilanterol Impurity 1 |
503068-37-9 | 50mg |
$775.00 | 2023-05-18 | ||
TRC | D432335-10mg |
Vilanterol Impurity 1 |
503068-37-9 | 10mg |
$173.00 | 2023-05-18 | ||
TRC | D432335-2.5mg |
(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
503068-37-9 | 2.5mg |
$ 205.00 | 2022-06-05 |
(1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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(1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanolに関する追加情報
Comprehensive Overview of (1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol (CAS No. 503068-37-9)
The compound (1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol, identified by its CAS No. 503068-37-9, is a sophisticated chiral molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure, featuring a 2,6-dichlorobenzyl ether linkage and a 1,3-benzodioxin core, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its stereospecificity, as the (1R) configuration often plays a critical role in biological activity.
In recent years, the demand for chiral compounds like 503068-37-9 has surged due to their applications in asymmetric synthesis and targeted therapeutics. The 2,6-dichlorobenzyl moiety is known for its ability to enhance binding affinity in receptor-ligand interactions, while the 1,3-benzodioxin scaffold contributes to metabolic stability. These attributes align with current trends in precision medicine, where molecules with high selectivity and minimal off-target effects are prioritized.
The synthesis of (1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol involves multi-step organic transformations, including etherification and chiral resolution. Advanced techniques such as HPLC and NMR are employed to ensure purity and confirm the (1R) enantiomeric form. This level of precision is crucial for applications in drug formulation, where even minor impurities can impact efficacy and safety.
From a pharmacological perspective, the 2,6-dichlorobenzyl and 1,3-benzodioxin functionalities suggest potential activity in modulating neurotransmitter systems or inflammatory pathways. While specific clinical data for this compound may be limited, structurally related molecules have shown promise in treating neurological and autoimmune disorders. This connection to high-impact therapeutic areas makes CAS No. 503068-37-9 a compelling candidate for further investigation.
Environmental and regulatory considerations for 503068-37-9 are also noteworthy. The presence of chlorine atoms in the 2,6-dichlorobenzyl group necessitates careful handling to prevent ecological contamination. However, the compound's low volatility and high molecular weight reduce its environmental mobility, aligning with green chemistry principles increasingly demanded by regulatory bodies.
In the context of drug repurposing—a hot topic in pharmaceutical research—(1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol could offer unexplored therapeutic avenues. Its unique combination of a chiral ethanolamine side chain and aromatic ethers might interact with novel biological targets, as suggested by computational docking studies. Such possibilities resonate with the growing interest in AI-driven drug discovery, where machine learning models analyze structural features to predict bioactivity.
Analytical challenges associated with 503068-37-9 include its detection in complex matrices and differentiation from stereoisomers. Modern mass spectrometry methods, particularly high-resolution LC-MS/MS, are essential for accurate quantification in pharmacokinetic studies. These technical aspects are frequently searched by analytical chemists and pharmacologists, reflecting the compound's relevance in cutting-edge research.
Looking ahead, the development of scalable synthetic routes for CAS No. 503068-37-9 could facilitate its adoption in industrial applications. Continuous flow chemistry and biocatalysis represent promising approaches to optimize yield and enantiomeric excess. Such innovations align with the pharmaceutical industry's push toward sustainable and cost-effective manufacturing processes.
In summary, (1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol exemplifies the convergence of structural complexity and therapeutic potential. Its CAS No. 503068-37-9 serves as a gateway to exploring chirality-driven bioactivity, while its physicochemical properties invite interdisciplinary research. As the scientific community prioritizes targeted therapies and sustainable chemistry, this compound is poised to remain a focal point in advanced medicinal chemistry studies.
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